1-(4-Iodophenoxy)-2-methoxybenzene
Overview
Description
1-(4-Iodophenoxy)-2-methoxybenzene is an organic compound characterized by the presence of iodine, phenoxy, and methoxy groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1-(4-Iodophenoxy)-2-methoxybenzene is Leukotriene A-4 hydrolase (LTA4H) . LTA4H is an enzyme that plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 . It also has aminopeptidase activity .
Mode of Action
It is suggested that it may inhibit the activity of acetylcholinesterase (ache; ec 3117), leading to disruption of the nervous system
Biochemical Pathways
The compound’s action on LTA4H affects the leukotriene biosynthesis pathway . Leukotrienes are lipid mediators involved in inflammatory responses. By inhibiting LTA4H, the compound may reduce the production of leukotriene B4, a potent proinflammatory mediator .
Result of Action
The inhibition of LTA4H and potential disruption of the nervous system could lead to a variety of molecular and cellular effects. These may include reduced inflammation due to decreased leukotriene B4 production . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenoxy)-2-methoxybenzene typically involves the reaction of 4-iodophenol with 2-methoxybenzene under specific conditions. One common method is the nucleophilic substitution reaction where 4-iodophenol reacts with 2-methoxybenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenoxy)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form a phenol derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 4-iodophenoxy-2-methoxybenzoic acid.
Reduction: Formation of 4-iodophenoxy-2-methoxyphenol.
Substitution: Formation of 4-aminophenoxy-2-methoxybenzene or 4-thiophenoxy-2-methoxybenzene.
Scientific Research Applications
1-(4-Iodophenoxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Comparison with Similar Compounds
- 1-(4-Iodophenoxy)-4-methylbenzene
- 1-(4-Iodophenoxy)-2,4-dimethylbenzene
- 1-(4-Iodophenoxy)-2,4-dichlorobenzene
Comparison: 1-(4-Iodophenoxy)-2-methoxybenzene is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and suitability for specific applications, such as radiolabeling and pharmaceutical synthesis.
Properties
IUPAC Name |
1-iodo-4-(2-methoxyphenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVNCPWOQYKDHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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